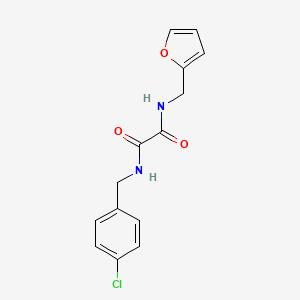
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been studied extensively due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biochemical and physiological processes.
Biochemical and Physiological Effects:
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biochemical and physiological processes. However, there are also some limitations to its use, such as its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Direcciones Futuras
There are many potential future directions for research involving 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. For example, further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic targets. Additionally, this compound could be further developed as a tool for drug discovery, or it could be used to study the role of specific enzymes and proteins in various biological processes. Overall, 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-fluorobenzaldehyde, 4-propoxybenzaldehyde, and 2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, which results in the formation of the desired product.
Aplicaciones Científicas De Investigación
3-(3-fluorophenyl)-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have a wide range of applications in scientific research. One of the most significant applications is in the field of drug discovery, where it is used to identify new drug targets and develop new therapeutic agents. This compound has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor activity in vitro.
Propiedades
IUPAC Name |
(5E)-3-(3-fluorophenyl)-5-[(4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2S2/c1-2-10-23-16-8-6-13(7-9-16)11-17-18(22)21(19(24)25-17)15-5-3-4-14(20)12-15/h3-9,11-12H,2,10H2,1H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMQDNNEIHWJOE-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chlorophenoxy)-N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}acetamide](/img/structure/B5051230.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![6-(3,5-dichlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5051251.png)



![N-(2,4-dichlorobenzyl)-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5051283.png)

![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)
![ethyl 2-benzyl-3-[(4-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5051299.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5051330.png)
![[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5051340.png)
![4-benzyl-1-{3-[1-(4-fluorobenzoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5051348.png)